molecular formula C6H11ClO3 B3382698 Tert-butyl chloromethyl carbonate CAS No. 35180-02-0

Tert-butyl chloromethyl carbonate

Cat. No.: B3382698
CAS No.: 35180-02-0
M. Wt: 166.6 g/mol
InChI Key: HGHYERVLYRBRPJ-UHFFFAOYSA-N
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Description

Tert-butyl chloromethyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl chloromethyl carbonate can be synthesized through the reaction of tert-butyl alcohol with phosgene in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent the decomposition of the product. Another method involves the reaction of tert-butyl alcohol with chloromethyl chloroformate.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl chloromethyl carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form tert-butyl alcohol and carbon dioxide.

    Decomposition: At elevated temperatures, it can decompose to form tert-butyl alcohol and phosgene.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Organic solvents such as dichloromethane and acetonitrile are commonly used to dissolve the reactants and facilitate the reaction.

Major Products Formed

    Carbamates: Formed when reacting with amines.

    Carbonates: Formed when reacting with alcohols.

    Tert-butyl alcohol: Formed during hydrolysis and decomposition reactions.

Scientific Research Applications

Tert-butyl chloromethyl carbonate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of prodrugs, where the compound acts as a carrier for active pharmaceutical ingredients, enhancing their stability and bioavailability.

    Industry: Used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of tert-butyl chloromethyl carbonate involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The molecular targets include nucleophilic sites on amines and alcohols, where the compound forms stable carbamate and carbonate linkages. The pathways involved include the initial formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroformate: Similar in reactivity but forms methyl esters instead of tert-butyl esters.

    Ethyl chloroformate: Forms ethyl esters and is less sterically hindered compared to tert-butyl chloromethyl carbonate.

    Isopropyl chloroformate: Forms isopropyl esters and has intermediate steric hindrance.

Uniqueness

This compound is unique due to its bulky tert-butyl group, which provides steric protection and enhances the stability of the resulting carbamates and carbonates. This makes it particularly useful in protecting sensitive functional groups during complex organic syntheses.

Properties

IUPAC Name

tert-butyl chloromethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(2,3)10-5(8)9-4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHYERVLYRBRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273630
Record name Chloromethyl 1,1-dimethylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35180-02-0
Record name Chloromethyl 1,1-dimethylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35180-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl 1,1-dimethylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl chloromethyl carbonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.62 mL pyridine was added dropwise to a solution of 0.77 g chloromethyl chloroformate and 1.32 mL t-BuOH in 60 mL CH2Cl2 cooled in an ice bath under an Ar atmosphere. The reaction was stirred 2 hours at 0° C. then transferred to a separatory funnel. The reaction was washed twice with H2O, once with 10% CuSO4, once with brine and dried with MgSO4. Suction filtration and evaporation provided 0.55 g of desired product which was used without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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